(3-Amino-4-hydroxyphenyl)acetic acid derivatives biological activity
(3-Amino-4-hydroxyphenyl)acetic acid derivatives biological activity
An In-depth Technical Guide on the Biological Activity of (3-Amino-4-hydroxyphenyl)acetic Acid Derivatives
Abstract
The (3-Amino-4-hydroxyphenyl)acetic acid scaffold, a tyrosine analog, has garnered significant attention in medicinal chemistry. Its inherent structural features—a phenolic hydroxyl group, an amino group, and a carboxylic acid moiety—offer remarkable synthetic versatility, making it a privileged pharmacophore for developing novel therapeutic agents.[1] This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by derivatives of this core structure, with a particular focus on their antimicrobial, anticancer, and antioxidant properties. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed, field-proven experimental protocols to support researchers and drug development professionals. The narrative emphasizes the causal relationships between chemical structure, experimental design, and observed biological outcomes, grounding all claims in authoritative scientific literature.
Introduction: A Scaffold of Therapeutic Promise
The search for novel chemical entities with potent and selective biological activity is the cornerstone of modern drug discovery. The (3-Amino-4-hydroxyphenyl)acetic acid core structure has emerged as a compelling starting point for generating diverse chemical libraries.[2] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including potent activity against multidrug-resistant pathogens and various cancer cell lines.[1][3] The phenolic (4-hydroxyphenyl) moiety is a common feature in numerous FDA-approved drugs and investigational compounds, recognized for its ability to engage in crucial molecular interactions, such as hydrogen bonding and redox reactions, with biological targets.[1][4] This guide synthesizes current research to provide an in-depth understanding of these derivatives' therapeutic potential.
Core Synthetic Strategies and Derivatization
The synthetic tractability of the (3-Amino-4-hydroxyphenyl)acetic acid scaffold allows for extensive chemical modification. A prevalent strategy involves using 4-aminophenol as a starting material, which undergoes reactions like Michael addition with acrylic acid or its esters to form N-(4-hydroxyphenyl)-β-alanine intermediates.[5] These intermediates are then often converted to hydrazides, which serve as versatile building blocks for creating a wide array of hydrazone derivatives through condensation with various aromatic or heterocyclic aldehydes and ketones.[5] This modular approach enables the systematic exploration of structure-activity relationships (SAR).
Caption: Generalized workflow for the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivatives.[5]
Broad-Spectrum Antimicrobial Activity
Derivatives of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold have demonstrated significant, structure-dependent antimicrobial activity against a panel of multidrug-resistant pathogens.[4][6][7] This includes activity against the ESKAPE group of bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are leading causes of nosocomial infections globally, as well as drug-resistant fungi like Candida species.[1][4]
Notably, certain hydrazone derivatives containing heterocyclic substituents have shown the most potent and broad-spectrum effects.[1][7][8] The minimum inhibitory concentrations (MICs) for these compounds can be as low as 0.5 µg/mL, highlighting their potential as foundational platforms for novel antimicrobial agents.[4][6][7]
Quantitative Data: Antimicrobial Activity
| Compound Type | Pathogen | MIC Range (µg/mL) | Reference |
| Hydrazone Derivatives | Methicillin-resistant S. aureus (MRSA) | 1 - 8 | [4][7][8] |
| Hydrazone Derivatives | Vancomycin-resistant E. faecalis (VRE) | 0.5 - 2 | [4][7][8] |
| Hydrazone Derivatives | Gram-negative pathogens (E. coli, K. pneumoniae) | 8 - 64 | [4][7][8] |
| Hydrazone Derivatives | Drug-resistant Candida species (inc. C. auris) | 0.5 - 64 | [4][6][7][8] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method, a standard for determining the MIC of an antimicrobial agent.
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Reagent & Media Preparation:
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Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
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Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
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Prepare a bacterial or fungal inoculum suspension, adjusted to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
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-
Assay Procedure (96-well plate):
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Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
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Add 50 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate.
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Add 50 µL of the prepared microbial inoculum to each well.
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Include a positive control (microbes, no compound) and a negative control (broth, no microbes).
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-
Incubation:
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Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
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Data Analysis:
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The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
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Anticancer Properties and Mechanistic Insights
Recent studies have highlighted the potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer agents.[9][10][11] Several compounds have been shown to reduce the viability of cancer cells, such as A549 non-small cell lung cancer cells, and suppress cell migration in vitro.[9][12][10][13] An important finding is that some of these derivatives exhibit favorable cytotoxicity profiles, showing reduced toxicity towards noncancerous cell lines (e.g., Vero cells).[9][12][10]
The anticancer effects are often attributed to the modulation of critical intracellular signaling pathways that are frequently dysregulated in cancer, namely the PI3K/Akt and MAPK/ERK pathways.[1] These pathways govern essential cellular processes including proliferation, survival, and apoptosis.[1]
Caption: Potential inhibition of the PI3K/Akt signaling pathway by (3-Amino-4-hydroxyphenyl)acetic acid derivatives.[1]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
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Cell Culture:
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Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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-
Compound Treatment:
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Prepare serial dilutions of the test compounds.
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Remove the culture medium and add fresh medium containing the different concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
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Incubate for a specified period (e.g., 24, 48, or 72 hours).[12]
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-
MTT Addition:
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Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
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-
Formazan Solubilization:
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
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-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
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-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. The IC₅₀ value (the concentration at which 50% of cell viability is inhibited) can then be calculated using non-linear regression analysis.
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Potent Antioxidant Activity
Reactive oxygen species (ROS) play a significant role in the pathogenesis of numerous diseases, including cancer.[9][11] The development of compounds with both anticancer and antioxidant properties is therefore a crucial therapeutic strategy.[9][14][11] The phenolic hydroxyl group in the (3-Amino-4-hydroxyphenyl)acetic acid scaffold is a key structural feature responsible for the antioxidant properties of its derivatives.[1][2] This group can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.[2][13] The adjacent amino group can further enhance this activity by stabilizing the resulting phenoxyl radical.[15]
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common and reliable method to determine the free radical scavenging capacity of a compound.
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Prepare various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic acid or Trolox).
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-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution.
-
Add varying concentrations of the test compound or standard to the DPPH solution.
-
Include a control containing only the DPPH solution and solvent.
-
-
Incubation:
-
Incubate the mixture in the dark at room temperature for approximately 30 minutes.
-
-
Measurement:
-
Measure the absorbance at ~517 nm. The scavenging of the DPPH radical by the antioxidant compound results in a color change from violet to yellow, which corresponds to a decrease in absorbance.
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-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the inhibition percentage against the compound concentration.
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Conclusion and Future Directions
Derivatives of (3-Amino-4-hydroxyphenyl)acetic acid represent a highly versatile and promising class of compounds with a remarkable range of biological activities. The research synthesized in this guide demonstrates their potential as potent antimicrobial, anticancer, and antioxidant agents.[4][5][9] The structure-activity relationship studies indicate that modifications, particularly the introduction of heterocyclic hydrazones, can significantly enhance potency and spectrum of activity.[1][4]
Future research should focus on lead optimization to improve efficacy and drug-like properties. Comprehensive in-vivo studies are warranted to validate the preclinical efficacy and safety of the most promising candidates. Furthermore, a deeper investigation into the precise molecular targets and the modulation of additional signaling pathways will provide a more complete understanding of their mechanism of action, paving the way for their potential clinical development.
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